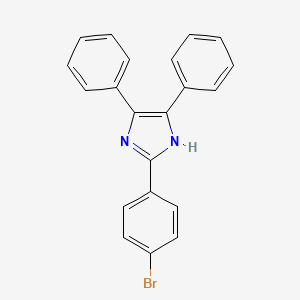

2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole

Overview

Description

2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a diphenyl-imidazole core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole typically involves the condensation of benzil, ammonium acetate, and 4-bromoaniline under reflux conditions. The reaction is usually carried out in a solvent such as acetic acid or ethanol, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the bromine atom or the imidazole ring.

Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base.

Major Products:

Oxidation: Products may include hydroxylated derivatives or imidazole N-oxides.

Reduction: The major product is the de-brominated imidazole derivative.

Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

The applications of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole are varied, spanning pharmaceutical, environmental, and chemical research. Substituted imidazoles, including this compound, are known for their diverse pharmaceutical properties, such as inhibiting fungicides and herbicides, regulating plant growth, and acting as therapeutic agents . They are also of interest in environmental and green chemistry for ionic liquids and Lewis base catalysts .

Pharmaceutical Applications

- Anticonvulsant Agents Derivatives of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole, including those with bromo substitutions, have demonstrated significant anticonvulsant effects .

- Imidazole-4,5-dicarboxyamides (I45DCs) A study describes the potential of newly synthesized imidazole-4,5-dicarboxyamides (I45DCs) for pH and perfusion imaging . These aromatic compounds possess large labile proton chemical shifts because of their intramolecular hydrogen bonds and a second labile proton to allow for chemical exchange saturation transfer (CEST) signal ratio-based pH measurements .

Chemical Research

- Molecular Platform for Organic Fluorophores 2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) serves as a molecular platform for developing organic fluorophores with diverse properties and fluorescence performances . Derivatives of ADPI have been synthesized and analyzed using X-ray single crystallographic analysis to understand their molecular conformational and solid-state packing properties .

- Solvent Polarity-Sensitive Applications Derivatives of 2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) exhibit solvatofluorochromic properties, making them useful for solvent polarity-sensitive applications . The amphoteric imidazolyl group in ADPI derivatives also renders them sensitive fluorescence responses to strong protic acids and fluoride anions .

- Catalysis Substituted imidazoles can be prepared and used as a large class of ionic liquids and Lewis base catalysts .

Structural Information

- The crystal structure of 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole has been studied, revealing that the phenyl rings and the 4-bromophenyl ring are oriented at specific dihedral angles with respect to the imidazole ring .

- Molecules of 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole stack in columns along the b-axis direction in the crystal, with no significant intermolecular interactions present .

Data Table

The following table presents selected structural data for 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole :

| Atom | x | y | z | Uiso/Ueq |

|---|---|---|---|---|

| Br1 | 0.48280(5) | 1.06999(7) | 1.12186(2) | 0.0518(2) |

| N1 | 0.9579(3) | 0.7532(4) | 0.95097(14) | 0.0260(14) |

| N2 | 1.0328(3) | 0.7435(4) | 1.04691(14) | 0.0291(14) |

| C1 | 0.9420(4) | 0.7928(5) | 1.01128(18) | 0.0266(14) |

| C2 | 1.1118(4) | 0.6715(5) | 1.00900(18) | 0.0266(14) |

| C3 | 1.0659(4) | 0.6773(5) | 0.94893(18) | 0.0289(14) |

| C4 | 0.8327(4) | 0.8632(5) | 1.03554(18) | 0.0287(14) |

| C5 | 0.7751(4) | 0.9785(5) | 1.00753(18) | 0.0330(18) |

| C6 | 0.6714(4) | 1.0384(5) | 1.03236(18) | 0.0331(18) |

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole is primarily based on its ability to interact with biological targets, such as enzymes and receptors. The bromine atom and the imidazole ring play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways. For instance, the compound may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

- 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole

- 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole

- 2-(4-Methylphenyl)-4,5-diphenyl-1H-imidazole

Comparison: Compared to its analogs, 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole exhibits unique properties due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity and binding affinity to biological targets, making it potentially more effective in certain applications.

Biological Activity

2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole is a substituted imidazole compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by an imidazole ring flanked by bromophenyl and diphenyl groups, suggests a diverse range of pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves a condensation reaction between benzil, 4-bromobenzaldehyde, and ammonium acetate in glacial acetic acid. This method yields the desired product with good efficiency (65-88%) and is relatively straightforward . Alternative methods include one-pot reactions using trichloromelamine as a catalyst under solvent-free conditions .

Anticancer Properties

Research indicates that derivatives of this compound may exhibit significant anticancer activity. In preliminary studies, similar compounds have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) . Molecular docking studies suggest that these compounds can bind effectively to protein targets involved in cancer progression .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | Not specified |

| 7d | MDA-MB-231 | 2.43 |

| 10c | HepG2 | 4.98 |

Anti-inflammatory and Anticonvulsant Activities

Initial investigations have also explored the anti-inflammatory and anticonvulsant properties of this compound. In animal models, related imidazoles have demonstrated significant anti-inflammatory effects comparable to established drugs like diclofenac . The anticonvulsant activity has been evaluated through various assays, showing promising results in reducing seizure activity .

Table 2: Pharmacological Activities

| Activity | Result |

|---|---|

| Anti-inflammatory | Comparable to diclofenac at 100 mg/kg b.w. |

| Anticonvulsant | Significant reduction in seizure frequency |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate a high binding affinity to the COX-2 receptor (-5.516 kcal/mol), suggesting potential use as an anti-inflammatory agent . The ability to form stable complexes with metal ions has also been noted, which may enhance its biological efficacy .

Case Studies

A recent study focused on the synthesis and biological evaluation of several imidazole derivatives highlighted the promising anticancer effects of compounds structurally related to this compound. Among these, certain derivatives demonstrated selective cytotoxicity towards cancer cells while sparing non-cancerous cells . This selectivity is crucial for minimizing side effects in therapeutic applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 4-position of the phenyl ring undergoes substitution reactions with nucleophiles. For example:

-

Amine substitution : Reaction with primary amines (e.g., aniline derivatives) in the presence of CuI/1,10-phenanthroline yields 4-arylaminophenyl derivatives.

-

Thiol substitution : Treatment with thiophenol under basic conditions replaces bromine with a thioether group12.

Table 1: Substitution Reactions

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | CuI, DMF, 120°C | 4-(Phenylamino)phenyl derivative | 78% | |

| Thiophenol | K₂CO₃, DMSO, 80°C | 4-(Phenylthio)phenyl derivative | 65% |

Cross-Coupling Reactions

The aryl bromide participates in palladium-catalyzed coupling reactions:

-

Suzuki-Miyaura coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) to form biaryl derivatives.

-

Heck coupling : Couples with alkenes (e.g., styrene) to generate substituted alkenes34.

Table 2: Cross-Coupling Reactions

| Reaction Type | Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki | PhB(OH)₂ | Pd(PPh₃)₄ | 4-Biphenyl derivative | 85% | |

| Heck | Styrene | Pd(OAc)₂ | 4-Styryl derivative | 72% |

Functionalization of the Imidazole Ring

The NH group and aromatic system enable further modifications:

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated imidazoles.

-

Coordination chemistry : Acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes with potential catalytic activity52.

Table 3: Imidazole Ring Modifications

| Reaction | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Alkylation | CH₃I | K₂CO₃, DMF | N-Methyl derivative | 90% | |

| Metal complexation | ZnCl₂ | EtOH, RT | Zn(II) complex | 82% |

Oxidation and Reduction

-

Oxidation : Treating with mCPBA (meta-chloroperbenzoic acid) oxidizes the imidazole ring to form imidazole N-oxide derivatives[^3^].

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the bromine to hydrogen, yielding 4,5-diphenyl-1H-imidazole[^3^].

Biological Activity

While not a direct chemical reaction, derivatives of this compound show:

-

Antimicrobial activity : Docking studies with GlcN-6-P synthase (PDB:1MOQ) reveal binding interactions comparable to ciprofloxacin4.

-

Anti-inflammatory properties : Analogous imidazoles inhibit carrageenan-induced edema in rats (EC₅₀ = 12 µM)[^3^].

Key Structural Insights from Crystallography

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole?

The compound is typically synthesized via multicomponent oxidative reactions. A one-pot method using 4-bromobenzaldehyde, ammonium acetate, and benzil under reflux conditions in acetic acid yields 87% isolated product . Alternative approaches employ green solvents like ethyl lactate or catalytic systems such as NiCoFe₂O₄ nanoparticles to enhance efficiency and sustainability . Reaction monitoring via TLC and purification by recrystallization (e.g., using ethanol) are standard.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key characterization methods include:

- IR spectroscopy : Peaks at ~3443 cm⁻¹ (NH stretch) and 1069 cm⁻¹ (C–Br stretch) confirm functional groups .

- ¹H NMR : Aromatic protons appear as multiplet signals between δ 7.27–7.76 ppm, with NH protons resonating as singlets at δ 11.59–12.79 ppm .

- Mass spectrometry : ESI-MS shows [M+H]+ peaks at m/z 375.0323 (base peak), corroborating molecular weight .

Q. How is purity assessed, and what are reported melting points?

Melting points vary slightly between studies: 256–258°C vs. 260–264°C . Discrepancies may arise from polymorphic forms or purification methods (e.g., solvent choice). Purity is validated via CHN elemental analysis, with calculated values for C (66.75%), H (3.73%), and N (5.77%) closely matching experimental results .

Advanced Research Questions

Q. How does X-ray crystallography resolve structural ambiguities in substituted imidazoles?

Single-crystal X-ray diffraction (employing SHELXL or WinGX/ORTEP ) reveals bond lengths, angles, and dihedral angles. For example, the 4-bromophenyl ring forms a dihedral angle of 42.0° with the imidazole core, influencing steric and electronic properties . Anisotropic displacement parameters (visualized via ORTEP-3 ) help identify disorder or thermal motion.

Q. What computational methods support electronic property analysis?

Density Functional Theory (DFT) calculations predict frontier molecular orbitals and electrostatic potential (MESP) surfaces, correlating with reactivity. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π–π stacking), explaining crystal packing trends .

Q. How do reaction conditions impact yield and scalability?

Contradictory yields (e.g., 87% vs. lower yields in solvent-free systems ) highlight the role of catalysts and solvent polarity. Microwave-assisted synthesis or sonocatalysis may reduce reaction time but require optimization to avoid side products (e.g., regioisomers) .

Q. What strategies address discrepancies in biological activity data?

While antibacterial studies on analogous compounds (e.g., 1-(4-bromophenyl)-2-(4-chlorophenyl) derivatives) show moderate activity , variations in substituent positions or assay protocols (e.g., MIC values) necessitate dose-response studies and molecular docking to validate target interactions .

Q. Methodological Considerations

- Crystallography : Use SHELXTL for refinement and Mercury for visualization .

- Green Chemistry : Prioritize solvent-free or bio-based solvents (e.g., ethyl lactate) to align with sustainability goals .

- Data Reproducibility : Report detailed reaction parameters (e.g., ramp rates, catalyst loading) to mitigate batch-to-batch variability .

Properties

IUPAC Name |

2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrN2/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQONDLJPUIDYFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364901 | |

| Record name | 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5496-33-3 | |

| Record name | 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5496-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.